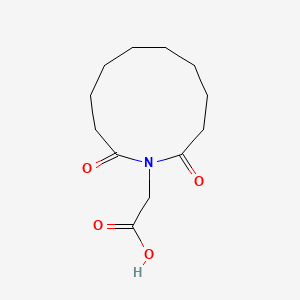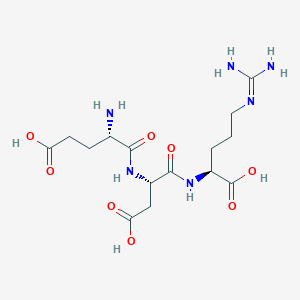
Pinealon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinealon is a synthetic tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine. It is known for its potential geroprotective properties and has been documented in various scientific studies, particularly in Russian literature . This compound is structurally similar to melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pinealon is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Coupling: The first amino acid (L-glutamic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid (L-aspartic acid) to be added.
Coupling: The second amino acid is added to the growing chain.
Deprotection: The protecting group on the second amino acid is removed.
Coupling: The third amino acid (L-arginine) is added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: The industrial production of this compound follows the same principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Pinealon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups, under conditions suitable for peptide synthesis.
Major Products Formed:
Oxidation: Oxidized this compound with disulfide bonds.
Reduction: Reduced this compound.
Substitution: this compound analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in cellular processes, including cell viability and proliferation.
Wirkmechanismus
Pinealon exerts its effects through several mechanisms:
Prevention of Reactive Oxygen Species Accumulation: this compound reduces the accumulation of reactive oxygen species, thereby protecting cells from oxidative stress.
Suppression of ERK 1/2 Activation: this compound inhibits the activation of ERK 1/2, a pathway involved in cell proliferation and survival.
Stimulation of Cellular Activity: this compound enhances the functional activity of brain tissue cells and reduces spontaneous cell death.
Vergleich Mit ähnlichen Verbindungen
Pinealon is unique due to its specific amino acid sequence and its geroprotective properties. Similar compounds include:
Melatonin: A hormone that regulates sleep-wake cycles and has antioxidant properties.
Epitalon: Another synthetic peptide with geroprotective effects, composed of four amino acids (Ala-Glu-Asp-Gly).
Thymalin: A peptide used for its immunomodulatory effects, composed of five amino acids (Glu-Trp-Lys-Lys-Glu).
This compound stands out due to its specific combination of L-glutamic acid, L-aspartic acid, and L-arginine, which contributes to its unique biological activities.
Eigenschaften
Molekularformel |
C15H26N6O8 |
|---|---|
Molekulargewicht |
418.40 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N6O8/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
QPRZKNOOOBWXSU-CIUDSAMLSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


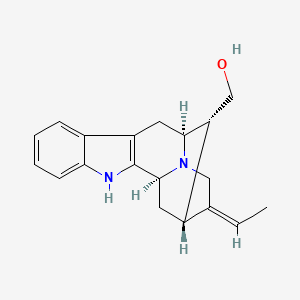
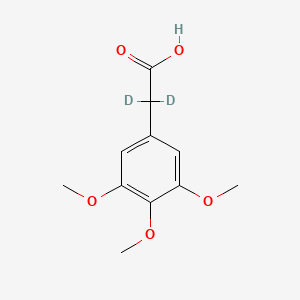
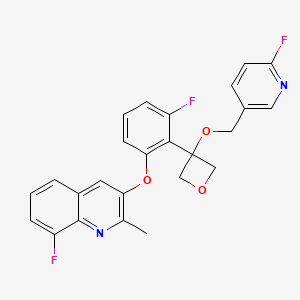
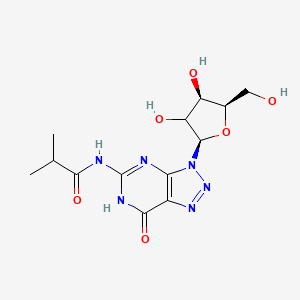
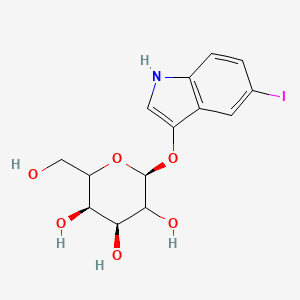

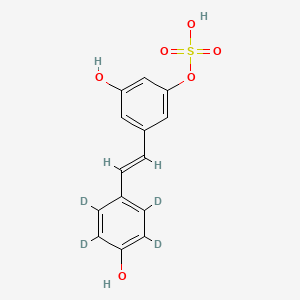

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)

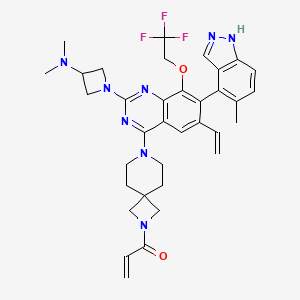
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
